molecular formula C13H19N3O B12074785 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide

3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide

Cat. No.: B12074785
M. Wt: 233.31 g/mol
InChI Key: JILZBFCKTDFFED-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide is a synthetic organic compound that features a benzamide core substituted with an amino group, a dimethylamino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with dimethylamine under suitable conditions to yield N,N-dimethyl-4-aminobenzamide.

    Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting N,N-dimethyl-4-aminobenzamide with pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(pyrrolidin-1-YL)benzamide: Lacks the amino group, which may affect its biological activity.

    3-Amino-4-(pyrrolidin-1-YL)benzamide: Lacks the dimethylamino group, which may influence its solubility and interaction with biological targets.

    4-(Pyrrolidin-1-YL)benzamide: Lacks both the amino and dimethylamino groups, making it less versatile in terms of chemical reactivity and biological activity.

Uniqueness

3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide is unique due to the presence of both the amino and dimethylamino groups, which enhance its chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-amino-N,N-dimethyl-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-15(2)13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

JILZBFCKTDFFED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N2CCCC2)N

Origin of Product

United States

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